An In-depth Technical Guide to 2-Ethyl-4-nitrophenol: Current Knowledge and Future Directions
An In-depth Technical Guide to 2-Ethyl-4-nitrophenol: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available information on 2-Ethyl-4-nitrophenol. A comprehensive experimental characterization of this compound, including its synthesis, purification, and biological activities, is not extensively detailed in the current scientific literature. The information presented herein is based on data for structurally related compounds and computational predictions, and should be used as a preliminary guide for further research.
Introduction
2-Ethyl-4-nitrophenol is a nitroaromatic compound with potential applications in various fields of chemical and pharmaceutical research. Its structure, featuring a phenol (B47542) ring substituted with an ethyl group at the ortho position and a nitro group at the para position, suggests the possibility of diverse chemical reactivity and biological activity. Nitroaromatic compounds are a well-established class of molecules with a broad spectrum of activities, including antimicrobial and anticancer properties, primarily driven by the bioreduction of the nitro group. This guide aims to consolidate the available information on 2-Ethyl-4-nitrophenol and provide a framework for future experimental investigation.
Chemical Structure and Identifiers
The chemical structure of 2-Ethyl-4-nitrophenol consists of a benzene (B151609) ring functionalized with a hydroxyl group, an ethyl group, and a nitro group.
Molecular Structure:
Caption: 2D structure of 2-Ethyl-4-nitrophenol.
Table 1: Chemical Identifiers for 2-Ethyl-4-nitrophenol
| Identifier | Value |
| IUPAC Name | 2-ethyl-4-nitrophenol[1] |
| CAS Number | 34105-70-9[1] |
| Molecular Formula | C₈H₉NO₃[1] |
| Molecular Weight | 167.16 g/mol [1] |
| Canonical SMILES | CCC1=C(C=C(C=C1)--INVALID-LINK--[O-])O[1] |
| InChI | InChI=1S/C8H9NO3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5,10H,2H2,1H3[1] |
| InChIKey | YKTXVKQLETVLJG-UHFFFAOYSA-N[1] |
Physicochemical Properties
Table 2: Computed Physicochemical Properties of 2-Ethyl-4-nitrophenol
| Property | Predicted Value |
| XLogP3 | 2[1] |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 3[1] |
| Rotatable Bond Count | 1[1] |
| Exact Mass | 167.058243149[1] |
| Topological Polar Surface Area | 66.1 Ų[1] |
For comparison, the experimentally determined boiling point of the isomer 4-ethyl-2-nitrophenol (B1294207) is 267 °C at 760 mmHg.
Experimental Protocols (Hypothetical)
Due to the lack of specific published methods for 2-Ethyl-4-nitrophenol, this section provides generalized experimental protocols based on standard organic chemistry techniques for the synthesis, purification, and analysis of related nitrophenol compounds. These protocols should be adapted and optimized for the specific case of 2-Ethyl-4-nitrophenol.
Synthesis: Nitration of 2-Ethylphenol (B104991)
A plausible route for the synthesis of 2-Ethyl-4-nitrophenol is the electrophilic nitration of 2-ethylphenol. This reaction typically yields a mixture of ortho and para isomers, which would necessitate a subsequent purification step.
Reaction Scheme:
Caption: Synthesis of 2-Ethyl-4-nitrophenol.
Materials:
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2-Ethylphenol
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Concentrated Nitric Acid (HNO₃)
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Concentrated Sulfuric Acid (H₂SO₄)
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Dichloromethane (B109758) (CH₂Cl₂)
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Ice bath
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 2-ethylphenol in dichloromethane in an ice bath.
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Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Quench the reaction by carefully pouring the mixture over crushed ice.
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Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.
Purification: Column Chromatography
The isomeric mixture of nitrated products can be separated using column chromatography.
Materials:
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Crude product mixture
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Silica (B1680970) gel (60-120 mesh)
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Ethyl acetate (B1210297)
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Glass column
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Collection tubes
Procedure:
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Prepare a silica gel slurry in hexane and pack it into a glass column.
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Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
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Load the dried silica with the adsorbed product onto the top of the column.
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Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.
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Collect fractions and monitor them by TLC to identify the fractions containing the desired 2-Ethyl-4-nitrophenol isomer.
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Combine the pure fractions and evaporate the solvent to yield the purified product.
Analysis: High-Performance Liquid Chromatography (HPLC)
The purity of the synthesized 2-Ethyl-4-nitrophenol can be assessed by HPLC.
Instrumentation:
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HPLC system with a UV detector
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C18 reverse-phase column
Mobile Phase:
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A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
Procedure:
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Prepare a standard solution of the purified 2-Ethyl-4-nitrophenol in the mobile phase.
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Inject the sample onto the HPLC system.
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Monitor the elution profile at a suitable wavelength (e.g., the λmax of the nitroaromatic chromophore).
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Determine the retention time and peak area to assess purity.
Potential Biological Activity and Signaling Pathways
While no specific biological studies on 2-Ethyl-4-nitrophenol have been found, the broader class of nitroaromatic compounds is known for its biological activities, which are generally mediated by the enzymatic reduction of the nitro group to form reactive nitroso, hydroxylamino, and amino derivatives. These reactive species can induce cellular damage through various mechanisms, including DNA damage and the generation of reactive oxygen species (ROS).
A study on the closely related compound, 4-nitrophenol, has demonstrated its ability to induce oxidative stress and apoptosis in rat testes, which was associated with the activation of the Nrf2 antioxidant pathway. It is plausible that 2-Ethyl-4-nitrophenol could exhibit similar biological effects.
Hypothetical Signaling Pathway:
Caption: Hypothetical Nrf2 signaling pathway activation.
Experimental Workflow for Investigating Biological Activity:
Caption: Workflow for biological activity screening.
Future Research Directions
The lack of comprehensive data on 2-Ethyl-4-nitrophenol presents a clear opportunity for further research. Key areas for future investigation include:
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Optimized Synthesis and Purification: Development of a robust and scalable synthesis protocol for 2-Ethyl-4-nitrophenol, along with an efficient purification method to obtain the compound in high purity.
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Comprehensive Physicochemical Characterization: Experimental determination of key physicochemical properties such as melting point, boiling point, pKa, and solubility.
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Detailed Spectroscopic Analysis: Acquisition and interpretation of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data to confirm the chemical structure and provide a reference for future studies.
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In-depth Biological Evaluation: Systematic screening of the biological activities of 2-Ethyl-4-nitrophenol, including its antimicrobial, anticancer, and other potential pharmacological effects.
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Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activities, including the role of nitroreductases and the impact on cellular signaling pathways such as the Nrf2 pathway.
Conclusion
2-Ethyl-4-nitrophenol remains a largely uncharacterized molecule with potential for further scientific exploration. This technical guide has summarized the currently available information and proposed a roadmap for future research. By systematically addressing the existing knowledge gaps, the scientific community can unlock the full potential of this and other related nitroaromatic compounds for applications in drug discovery and materials science.
